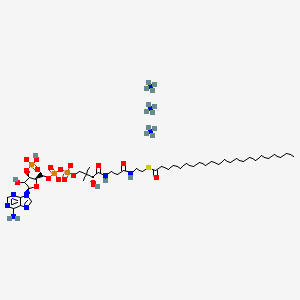

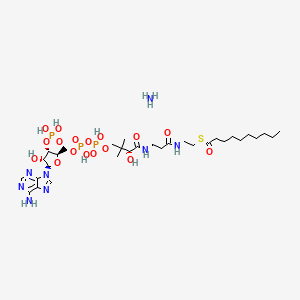

![molecular formula C33H61N8O17P3S B6596232 S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane CAS No. 799812-84-3](/img/structure/B6596232.png)

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane is a useful research compound. Its molecular formula is C33H61N8O17P3S and its molecular weight is 966.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications and Mechanisms

Research on compounds with complex organophosphorus structures often focuses on their biochemical interactions and potential therapeutic applications. For instance, studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the microbial pathways capable of breaking down organophosphorus compounds, shedding light on potential environmental impacts and bioremediation strategies (Thornton et al., 2020)[https://consensus.app/papers/biodegradation-fate-ethyl-tertbutyl-ether-etbe-soil-thornton/4b4db352c4f35d678fa5327d0357f310/?utm_source=chatgpt].

Environmental Science and Biodegradation

Organophosphonates, including various derivatives, are studied for their environmental relevance, biodegradability, and removal in wastewater treatment. Research suggests that while these compounds are stable against biological degradation, certain processes can achieve significant removal rates, indicating the importance of managing these substances in the environment to prevent eutrophication and interference with wastewater treatment (Rott, Steinmetz, & Metzger, 2018)[https://consensus.app/papers/organophosphonates-review-relevance-biodegradability-rott/d08849ec3297559682555a5876646523/?utm_source=chatgpt].

Pharmaceutical Development and Medical Imaging

In the realm of pharmaceuticals, acyclic nucleoside phosphonate (ANP) analogues, similar in structure to complex organophosphorus compounds, show promise as broad-spectrum antiviral agents. Their potent and selective activity against a range of viruses, including DNA and RNA viruses, is underpinned by their interaction with viral DNA polymerases, showcasing the therapeutic potential of organophosphorus derivatives in treating viral infections (Naesens et al., 1997)[https://consensus.app/papers/hpmpc-cidofovir-pmea-adefovir-related-acyclic-nucleoside-naesens/c02fae849b8355eeb349235faf00b3bd/?utm_source=chatgpt].

Mecanismo De Acción

Target of Action

Coenzyme A, S-dodecanoate, ammonium salt (1:3), also known as Coenzyme A, is a crucial coenzyme that plays a significant role in various metabolic and energy-yielding reactions . It interacts with around 4% of cellular enzymes, making it a primary target for this compound .

Mode of Action

Coenzyme A interacts with its targets by participating in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . It serves metabolic functions in both the anabolic and catabolic pathways . In its acetyl form, Acetyl-CoA, it is utilized in the post-translational regulation and allosteric regulation of pyruvate dehydrogenase and carboxylase to maintain and support the partition of pyruvate synthesis and degradation .

Biochemical Pathways

Coenzyme A is involved in numerous biochemical pathways. It is one of the five crucial coenzymes necessary in the reaction mechanism of the citric acid cycle . Its acetyl-coenzyme A form is the primary input in the citric acid cycle and is obtained from glycolysis, amino acid metabolism, and fatty acid beta oxidation .

Pharmacokinetics

Coenzyme a is known to be an essential cofactor present in all living cells, suggesting that it is well-absorbed and distributed throughout the body .

Result of Action

The action of Coenzyme A, S-dodecanoate, ammonium salt (1:3) results in the generation of metabolically active CoA thioesters, which are indispensable for cellular metabolism, the regulation of gene expression, and the biosynthesis of neurotransmitters .

Action Environment

The action of Coenzyme A, S-dodecanoate, ammonium salt (1:3) can be influenced by various environmental factors. For instance, the presence of its precursors, such as cysteine, pantothenate (vitamin B5), and adenosine triphosphate (ATP), is necessary for CoA biosynthesis . Additionally, the pH, temperature, and ionic strength of the cellular environment can affect the stability and efficacy of this compound.

Análisis Bioquímico

Biochemical Properties

Coenzyme A, S-dodecanoate, ammonium salt (1:3) plays a significant role in various biochemical reactions. It is involved in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . It interacts with a variety of enzymes, proteins, and other biomolecules, serving as a major carrier of activated acyl groups within cells .

Cellular Effects

The effects of Coenzyme A, S-dodecanoate, ammonium salt (1:3) on cells are profound. It influences cell function by participating in various metabolic pathways, including the tricarboxylic acid cycle, nutrient oxidation, histone acetylation, and synthesis of lipids, glycans, and haem . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Coenzyme A, S-dodecanoate, ammonium salt (1:3) exerts its effects through various mechanisms. It forms reversible thioester bonds with carbon chains of various lengths and structures, serving as the major carrier of activated acyl groups within cells . It also participates in enzyme inhibition or activation and induces changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that CoA and its derivatives play crucial roles in various metabolic processes, and any changes in its levels could potentially impact cellular function .

Metabolic Pathways

Coenzyme A, S-dodecanoate, ammonium salt (1:3) is involved in numerous metabolic pathways. It is critical for the catabolism of various nutrients within mitochondria and peroxisomes to generate reducing equivalents, energy, and biosynthetic precursors .

Subcellular Localization

The subcellular localization of Coenzyme A, S-dodecanoate, ammonium salt (1:3) is primarily within the mitochondria, where it plays a crucial role in various metabolic processes

Propiedades

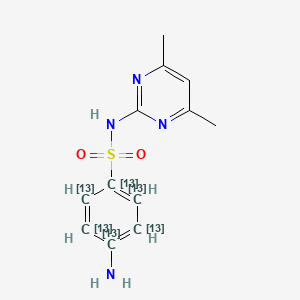

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);1H3/t22-,26-,27-,28+,32-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRDXEWDQYCAKK-CDSRRKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H61N8O17P3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6596182.png)

![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)

![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)

![[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596198.png)

![diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate](/img/structure/B6596202.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane](/img/structure/B6596235.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)